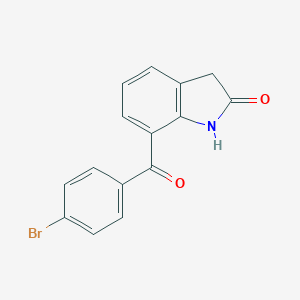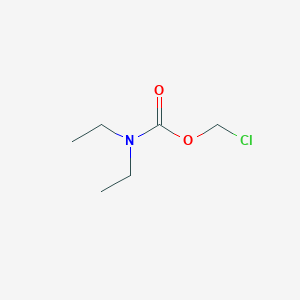
4-(Thiophen-3-yl)benzaldehyde
Übersicht
Beschreibung
4-(Thiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It consists of a benzaldehyde moiety substituted with a thiophene ring at the para position. This compound is of interest due to its unique structural features, which combine the reactivity of the aldehyde group with the aromaticity of both the benzene and thiophene rings. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis .
Wirkmechanismus
Target of Action
Thiophene derivatives, in general, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives interact with various biological targets to exert their effects
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their wide range of therapeutic properties
Result of Action
Thiophene derivatives are known to have a wide range of effects due to their therapeutic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where thiophene is reacted with N,N-dimethylformamide and phosphorus oxychloride to form the corresponding formylated thiophene. This intermediate is then subjected to a Friedel-Crafts acylation with benzene to yield this compound .
Another approach involves the Suzuki-Miyaura cross-coupling reaction. In this method, 4-bromobenzaldehyde is coupled with thiophene-3-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Thiophen-3-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on both the benzene and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(Thiophen-3-yl)benzoic acid.
Reduction: 4-(Thiophen-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction performed.
Wissenschaftliche Forschungsanwendungen
4-(Thiophen-3-yl)benzaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds.
Material Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxaldehyde: Similar structure but with the aldehyde group attached directly to the thiophene ring.
4-(Furan-3-yl)benzaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
4-(Pyridin-3-yl)benzaldehyde: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
4-(Thiophen-3-yl)benzaldehyde is unique due to the presence of both a benzene ring and a thiophene ring, which imparts distinct electronic and steric properties. This combination allows for diverse reactivity and makes it a valuable intermediate in various synthetic and research applications .
Eigenschaften
IUPAC Name |
4-thiophen-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPZYZLJJSEFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390990 | |
| Record name | 4-(Thiophen-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157730-74-0 | |
| Record name | 4-(Thiophen-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(2-Pyridyl)-2H-pyrido[1,2-a]-s-triazine-2,4(3H)-dione](/img/structure/B132712.png)




![(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B132723.png)



